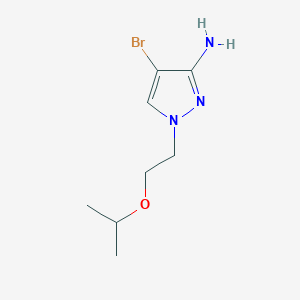
4-Bromo-1-(2-isopropoxyethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- is a chemical compound with the following structural formula:
- It belongs to the class of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms.
- The bromine atom (Br) and the isopropoxyethyl group (C$_2$H$_5$O) are attached to the pyrazole ring, conferring specific properties and reactivity.
4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine: Br−C6H4−N(CH3)2−C2H5−O
.準備方法
Synthetic Routes: One synthetic route involves the reaction of 4-bromo-1H-pyrazole with 2-isopropoxyethylamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) at an elevated temperature.
Industrial Production Methods: While industrial-scale production details may vary, the compound can be synthesized using established methods in chemical manufacturing.
化学反応の分析
Reactivity: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed during these reactions include derivatives of the pyrazole ring with modified substituents.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers explore its potential as a pharmacophore or bioactive scaffold.
Industry: It may find applications in materials science or as intermediates in fine chemical synthesis.
作用機序
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins) to exert its effects.
- Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
Uniqueness: 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine’s uniqueness lies in its specific combination of substituents (bromine and isopropoxyethyl).
Similar Compounds: Other pyrazole derivatives with different substituents (e.g., alkyl, aryl, or halogen groups) are structurally related.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be fully explored.
特性
分子式 |
C8H14BrN3O |
|---|---|
分子量 |
248.12 g/mol |
IUPAC名 |
4-bromo-1-(2-propan-2-yloxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3O/c1-6(2)13-4-3-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChIキー |
ZWDDQXRMPDFULW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCN1C=C(C(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


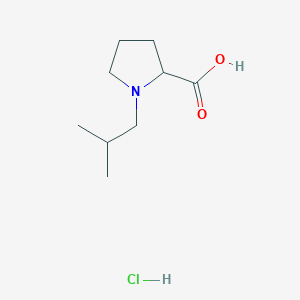

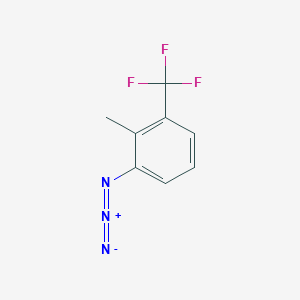
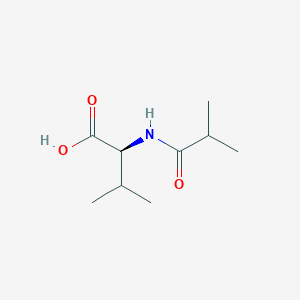
![1-(Imidazo[1,2-a]pyridin-2-yl)prop-2-en-1-ol](/img/structure/B13543525.png)
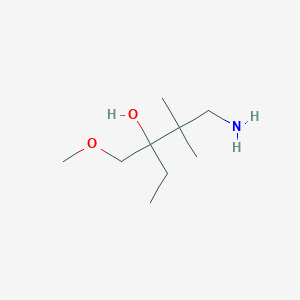
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)

![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

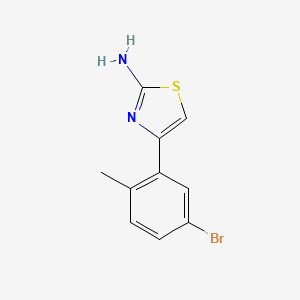
![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)
